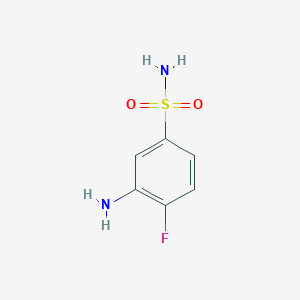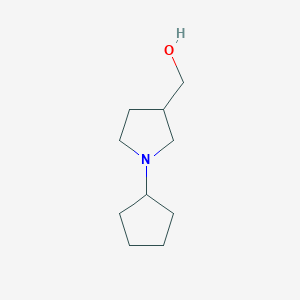
(1-Cyclopentylpyrrolidin-3-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-Cyclopentylpyrrolidin-3-yl)methanol is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected from (1-Cyclopentylpyrrolidin-3-yl)methanol. For instance, the synthesis and characterization of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, as described in the first paper, involves a piperidine ring, which is a close relative to the pyrrolidine ring found in (1-Cyclopentylpyrrolidin-3-yl)methanol . The second paper discusses the synthesis and derivatization of bis(pentamethylcyclopentadienyl)methanol, which includes a cyclopentadienyl group, similar to the cyclopentyl group in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the condensation reaction and the use of reagents such as LiAlH4 for reduction, as well as solvents like methylene dichloride and hexane/pyridine mixtures . These methods suggest that the synthesis of (1-Cyclopentylpyrrolidin-3-yl)methanol could potentially involve similar reductive processes or condensation reactions with appropriate precursors and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques and X-ray crystallography . For example, the piperidine ring in the compound from the first paper adopts a chair conformation, which is a common and stable conformation for six-membered rings . This information can be useful when predicting the conformational preferences of the pyrrolidine ring in (1-Cyclopentylpyrrolidin-3-yl)methanol.
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of alcohols, such as deprotonation with alkyllithium compounds to form alcoholates, which can then be further reacted with reagents like phosgen and tosyl chloride to yield derivatives like chloroformates and tosylates . These reactions indicate that (1-Cyclopentylpyrrolidin-3-yl)methanol could also undergo similar transformations, leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical properties such as solubility and crystallization behavior can be inferred from the related compounds. For instance, the separation of bis(pentamethylcyclopentadienyl)methanol from its Diels-Alder product by crystallization at low temperatures suggests that careful control of temperature and solvent choice is important for the isolation and purification of such compounds . The tendency for intramolecular cycloaddition reactions, as seen with bis(pentamethylcyclopentadienyl)methanol, could also be a consideration for the stability and storage of (1-Cyclopentylpyrrolidin-3-yl)methanol .
Applications De Recherche Scientifique
Recherche en protéomique
(1-Cyclopentylpyrrolidin-3-yl)méthanol: est utilisé dans la recherche en protéomique, qui consiste en l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions . Ce composé est utilisé comme réactif ou solvant dans le processus d'extraction et de purification des protéines. Il peut également jouer un rôle dans la stabilisation des protéines lors de l'analyse.
Synthèse organique
Dans le domaine de la chimie organique, This compound sert de bloc de construction pour la synthèse de molécules plus complexes . Sa structure est particulièrement utile dans la construction de composés cycliques et hétérocycliques, qui sont présents dans de nombreux produits pharmaceutiques et agrochimiques.
Chimie analytique
Ce composé trouve des applications en chimie analytique, où il peut être utilisé comme étalon ou matériau de référence dans l'analyse chromatographique . Ses propriétés physiques et chimiques bien définies le rendent adapté à l'étalonnage des instruments ou à la validation des méthodes analytiques.
Chimie médicinale
This compound: peut être utilisé en chimie médicinale pour la conception et le développement de nouveaux agents thérapeutiques . Son motif structural se retrouve dans diverses molécules bioactives, ce qui en fait un échafaudage précieux pour les projets de découverte de médicaments.
Science des matériaux
En science des matériaux, ce composé pourrait être étudié pour son utilisation potentielle dans la création de nouveaux matériaux . Sa structure organique pourrait contribuer au développement de polymères ou d'autres matériaux avancés aux propriétés uniques.
Recherche biochimique
Enfin, This compound peut être utilisé en recherche biochimique pour étudier les réactions catalysées par les enzymes . Le composé pourrait agir comme substrat ou inhibiteur dans les dosages enzymatiques, contribuant ainsi à élucider les mécanismes de l'action enzymatique.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(1-cyclopentylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFRWUWFQYXXNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640638 |
Source


|
| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017429-88-7 |
Source


|
| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

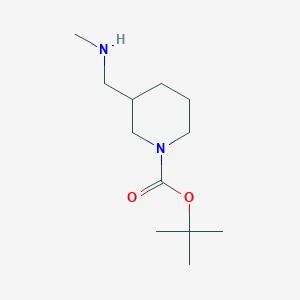
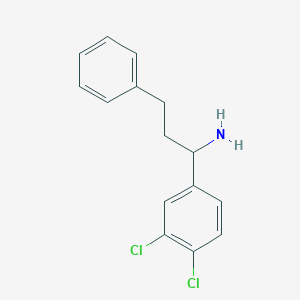
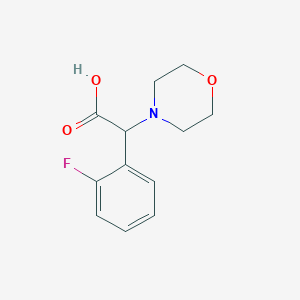


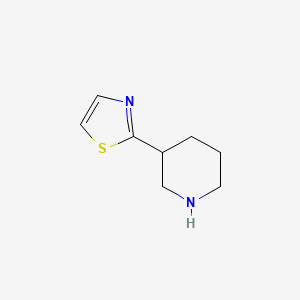

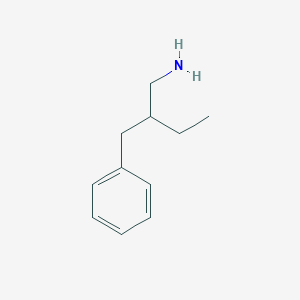
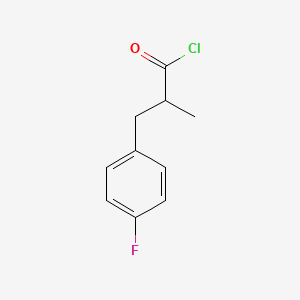

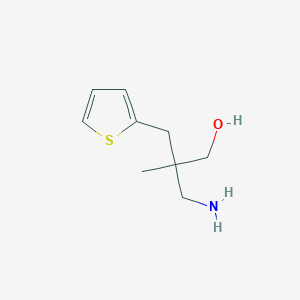
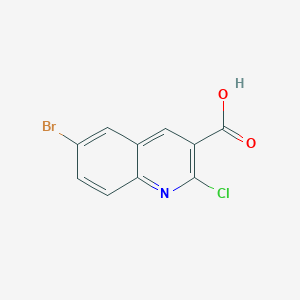
![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
